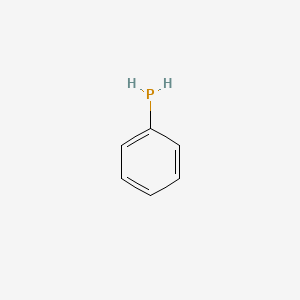

Phenylphosphine

Description

Properties

IUPAC Name |

phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7P/c7-6-4-2-1-3-5-6/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGWZZNNEUHDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7P, Array | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073224 | |

| Record name | Phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyl phosphine is a clear colorless liquid. (NTP, 1992), Clear, colorless liquid with a foul odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless liquid with a foul odor. | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLPHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/466 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylphosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0501.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

320 to 322 °F at 760 mmHg (NTP, 1992), 160.5 °C, 160 °C, 320 °F | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLPHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/466 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylphosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0501.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali; very sol in alcohol and ether, Insoluble in water, Solubility in water: none, Insoluble | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenylphosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0501.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.001 at 59 °F (NTP, 1992) - Denser than water; will sink, Specific gravity @ 15 °C = 1.001, Relative density (water = 1): 1.00, 1.001 at 59 °F, (59 °F): 1.001 | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLPHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/466 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenylphosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0501.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.8, 3.79 | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLPHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/466 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.45 [mmHg] | |

| Record name | Phenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

638-21-1 | |

| Record name | PHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLPHOSPHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856X9KP929 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYLPHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/466 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine, phenyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SZ200B20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What are the physical and chemical properties of phenylphosphine?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of phenylphosphine (C₆H₅PH₂). It includes detailed experimental protocols for its synthesis and key reactions, presented with clarity and precision for use in a laboratory setting.

Physical Properties

This compound is a colorless liquid with a characteristically strong, penetrating, and foul odor.[1] It is classified as a flammable and corrosive material. The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇P | [2] |

| Molecular Weight | 110.09 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Foul, pungent, penetrating | [1][2] |

| Melting Point | 148-151 °C | [3][4] |

| Boiling Point | 160 °C at 760 mmHg | [2][3][4] |

| Density | 1.001 g/cm³ at 20 °C | [2] |

| Vapor Density | 3.79 (vs air) | [3] |

| Vapor Pressure | 760 mmHg at 160 °C | [3][4] |

| Refractive Index | 1.578 at 20 °C | [2] |

| Solubility | Insoluble in water | [2][3][4] |

| Flash Point | -20 °F | [3][4] |

Chemical Properties and Reactivity

This compound is a highly reactive organophosphorus compound, primarily due to the presence of the electron lone pair on the phosphorus atom and the labile P-H bonds. Its chemical properties are characterized by its strong reducing nature, pyrophoric behavior, and nucleophilicity.

Reactivity Profile:

-

Reducing Agent: this compound is a potent reducing agent.

-

Air Sensitivity: It is pyrophoric, meaning it can ignite spontaneously in air.[3] Oxidation in air is rapid, forming this compound oxide or phenylphosphinic acid.[5] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Water Reactivity: While insoluble, it reacts slowly with water to generate flammable or noxious gases.[3]

-

Incompatibilities: It is violently incompatible with strong oxidizing agents (e.g., peroxides, nitrates), acids (especially oxidizing acids), and halogens.[3] Contact with these substances can lead to fires or explosions. It should also be kept away from strong bases and epoxides.[3]

-

Nucleophilicity: The lone pair of electrons on the phosphorus atom makes this compound a good nucleophile, enabling it to react with various electrophiles.[6] This property is fundamental to its use in the synthesis of more complex organophosphorus compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Solvent | Notes | Source(s) |

| ³¹P NMR | 16.9 | - | Shift value reported in a patent. | [7] |

| ¹³C NMR | - | THF | Full spectrum available. | [8] |

| - | CDCl₃ | Full spectrum available. | [9] |

Detailed peak assignments and coupling constants for ¹H and ¹³C NMR were not explicitly available in the searched literature. However, full spectra can be accessed through the provided links.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

| Technique | Key Information | Source(s) |

| Infrared (IR) Spectroscopy | The full IR spectrum is available for review, showing characteristic P-H and C-H stretching and bending frequencies. | NIST WebBook |

| Mass Spectrometry (MS) | The mass spectrum (electron ionization) is available, providing fragmentation patterns for structural elucidation. | NIST WebBook |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a key reaction of this compound. These protocols are intended for use by trained professionals in a controlled laboratory environment.

Synthesis of this compound from Dichlorothis compound

This method involves the hydrolysis of dichlorothis compound to phenylphosphonous acid, followed by a disproportionation reaction upon heating to yield this compound and phenylphosphonic acid.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Hydrolysis: In a reaction flask equipped with a reflux condenser and a dropping funnel, dissolve dichlorothis compound (1 equivalent) in toluene. Slowly add water (1 equivalent) dropwise while vigorously stirring. The reaction is exothermic; maintain the temperature below 70°C using an ice bath.[7]

-

Reaction Completion: After the addition of water is complete, continue stirring at room temperature for 30 minutes.

-

Solvent Removal: Remove the toluene by distillation under reduced pressure. The remaining white solid is phenylphosphonous acid.[7]

-

Disproportionation: Heat the phenylphosphonous acid under a nitrogen atmosphere to 140-180°C. A disproportionation reaction will occur, yielding this compound and phenylphosphonic acid.[7]

-

Distillation and Collection: Distill the this compound from the reaction mixture and collect the product. This compound is highly air-sensitive and should be collected and stored under an inert atmosphere.

Air Oxidation of this compound

This procedure describes the controlled oxidation of this compound in the air. Due to its pyrophoric nature, this should be performed with extreme caution and on a small scale.

Logical Relationship: Oxidation of this compound

Caption: Simplified oxidation pathway of this compound.

Procedure:

-

Adsorption (for controlled oxidation): Dissolve a known amount of this compound in a minimal amount of a volatile, anhydrous solvent (e.g., diethyl ether) under an inert atmosphere. Add activated carbon to the solution to adsorb the this compound.[3]

-

Solvent Removal: Remove the solvent under a vacuum, leaving the this compound adsorbed on the activated carbon.

-

Controlled Oxidation: Carefully expose the activated carbon with the adsorbed this compound to the air for a specific period (e.g., 30 minutes). The activated carbon surface facilitates a more controlled oxidation.[3]

-

Product Isolation: After the desired reaction time, place the activated carbon under an inert atmosphere. The oxidized product (this compound oxide/phenylphosphinic acid) can be extracted from the activated carbon using a suitable solvent like tetrahydrofuran (THF).[3]

-

Analysis: The resulting product can be analyzed by ³¹P NMR to confirm the formation of the oxidized species.[3]

Disclaimer: this compound is a hazardous chemical and should only be handled by trained professionals in a well-ventilated fume hood and under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times. All procedures involving this compound should be thoroughly risk-assessed before commencement.

References

- 1. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chempap.org [chempap.org]

- 3. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bdmaee.net [bdmaee.net]

- 7. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Synthesis of Phenylphosphine via Reduction of Dichlorophenylphosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of phenylphosphine through the reduction of dichlorothis compound. This compound is a crucial organophosphorus intermediate in the synthesis of various organic compounds, including phosphine ligands essential for catalysis in the pharmaceutical and fine chemical industries. This document details the prevalent reduction methodologies, with a primary focus on the high-yield reduction using lithium aluminum hydride (LiAlH4). Alternative methods, such as reduction with sodium metal and a two-step hydrolysis-disproportionation process, are also discussed and compared. Detailed experimental protocols, safety precautions, and reaction mechanisms are provided to equip researchers with the necessary information for the safe and efficient synthesis of this compound.

Introduction

This compound (C₆H₅PH₂) is a primary phosphine that serves as a versatile precursor in organophosphorus chemistry. Its utility stems from the reactivity of the P-H bonds, which allows for the facile introduction of phosphorus moieties into organic molecules. The synthesis of this compound is therefore a critical step in the development of a wide array of compounds, including chiral phosphine ligands for asymmetric catalysis, a cornerstone of modern drug development.

The most common laboratory-scale synthesis of this compound involves the reduction of dichlorothis compound (C₆H₅PCl₂), a commercially available starting material. The choice of reducing agent is paramount and significantly influences the reaction's yield, purity of the product, and safety considerations. This guide will explore the most effective methods for this transformation.

Comparative Analysis of Reduction Methods

Several methods have been reported for the reduction of dichlorothis compound to this compound. The selection of a particular method often depends on the desired scale, available equipment, and safety infrastructure. The following table summarizes the key quantitative data for the most common methods.

| Reducing Agent/Method | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, 0 °C to reflux | 91-94% | High yield, relatively fast reaction. | Highly reactive and pyrophoric reagent, requires stringent anhydrous conditions. |

| Sodium Metal | Inert solvent (e.g., toluene) | Moderate to Good | Less expensive than LiAlH₄. | Can be difficult to control, potential for side reactions. |

| Hydrolysis and Disproportionation | 1) H₂O/Toluene; 2) Heat (140-180 °C) | >95% (overall) | Avoids pyrophoric reagents, co-produces phenylphosphonic acid. | Two-step process, requires higher temperatures for disproportionation.[1] |

Experimental Protocols

Reduction of Dichlorothis compound with Lithium Aluminum Hydride (LiAlH₄)

This method is favored for its high yield and is based on the procedure for a similar reduction of diethyl phenylphosphonate.[2]

Materials:

-

Dichlorothis compound (C₆H₅PCl₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate

-

Standard Schlenk line apparatus

-

Ice-water bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is assembled. The apparatus is thoroughly flushed with dry nitrogen to ensure an inert atmosphere.

-

Reagent Preparation: A solution of dichlorothis compound in anhydrous diethyl ether is prepared in the dropping funnel. A suspension of a stoichiometric excess of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask.

-

Reaction: The flask containing the LiAlH₄ suspension is cooled to 0 °C using an ice-water bath. The dichlorothis compound solution is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature overnight to ensure complete reduction.

-

Workup: The reaction flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of distilled water to decompose the excess LiAlH₄. This is an exothermic process and must be done with extreme caution.

-

Isolation: The resulting mixture is filtered to remove the inorganic salts. The filter cake is washed with several portions of diethyl ether.

-

Purification: The combined ethereal filtrates are dried over anhydrous sodium sulfate. The solvent is removed by distillation under atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 93 °C at 100 Torr.[2]

Alternative Method: Hydrolysis and Disproportionation

This two-step method provides a high yield of this compound and the co-production of valuable phenylphosphonic acid.[1]

Step 1: Hydrolysis of Dichlorothis compound

-

In a reaction vessel, dichlorothis compound is dissolved in toluene.

-

Water is slowly added while maintaining the temperature below 70 °C.

-

After the addition, the mixture is stirred at room temperature for 30 minutes.

-

The water is removed by azeotropic distillation with toluene.

-

The remaining toluene is removed under reduced pressure to yield solid phenyl phosphorous acid.

Step 2: Disproportionation of Phenyl Phosphorous Acid

-

Under a nitrogen atmosphere, the phenyl phosphorous acid is heated to 140-180 °C.

-

This compound is distilled from the reaction mixture as it is formed and is collected.

-

The distillation is continued until no more product is collected. The residue contains phenylphosphonic acid.

Reaction Mechanisms and Pathways

The reduction of dichlorothis compound with lithium aluminum hydride proceeds via a nucleophilic substitution of the chloride ions with hydride ions.

Caption: Reduction of Dichlorothis compound with LiAlH₄.

The experimental workflow for the synthesis of this compound using LiAlH₄ can be visualized as follows:

Caption: Experimental Workflow for this compound Synthesis.

Safety Considerations

-

Dichlorothis compound (C₆H₅PCl₂): This compound is corrosive and toxic. It reacts with water and moisture, releasing hydrochloric acid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It is also pyrophoric and can ignite spontaneously in moist air. It must be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment. All glassware must be thoroughly dried before use.

-

This compound (C₆H₅PH₂): this compound is a toxic and pyrophoric liquid with an unpleasant odor. It can spontaneously ignite in air. It should be handled under an inert atmosphere.

Conclusion

The reduction of dichlorothis compound provides a reliable route to this compound, a key building block in organophosphorus chemistry. The use of lithium aluminum hydride offers a high-yield, one-step synthesis, making it a preferred method for laboratory-scale preparations. However, the hazardous nature of LiAlH₄ necessitates strict adherence to safety protocols and the use of appropriate experimental techniques. The alternative two-step hydrolysis and disproportionation method presents a safer, albeit more lengthy, alternative that also yields a valuable co-product. The choice of synthetic route will ultimately be guided by the specific requirements of the researcher, including scale, available resources, and safety considerations.

References

Phenylphosphine: A Technical Guide for Scientific Professionals

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Organophosphorus Reagent

This technical guide provides a comprehensive overview of phenylphosphine (C₆H₅PH₂), a foundational organophosphorus compound. Addressed to researchers, scientists, and professionals in drug development, this document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and its role as a versatile precursor and ligand in synthetic chemistry.

Chemical Identity and Nomenclature

This compound, a colorless liquid with a characteristically intense and penetrating odor, is the phosphorus analog of aniline. It is highly reactive and susceptible to oxidation in the presence of air.[1]

| Identifier | Value |

| Preferred IUPAC Name | Phenylphosphane[1] |

| Other Names | This compound, Monothis compound[1] |

| CAS Number | 638-21-1[1] |

| Molecular Formula | C₆H₇P[1] |

| Molecular Weight | 110.09 g/mol [1] |

| InChI | InChI=1S/C6H7P/c7-6-4-2-1-3-5-6/h1-5H,7H2 |

| SMILES | C1=CC=C(C=C1)P[1] |

Physicochemical and Toxicological Properties

This compound's physical and toxicological data are crucial for its safe handling and application in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Odor | Intense, penetrating, foul | [1] |

| Density | 1.001 g/cm³ | [1] |

| Boiling Point | 160 °C (320 °F; 433 K) | [1] |

| Toxicity (Inhalation, Rat) | LC50: 38 ppm / 4h | [2][3] |

Note: this compound is pyrophoric in air and is air and moisture sensitive. It is a toxic and hazardous substance, causing irritation to the eyes, skin, and respiratory system.[2][4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary methods for the characterization of this compound.

-

³¹P NMR: The ³¹P chemical shift of this compound is a key identifier. It is often reported with proton decoupling.

-

¹H and ¹³C NMR: These spectra provide information on the phenyl ring and the P-H protons.

-

IR Spectroscopy: An infrared spectrum of this compound is available through the NIST Chemistry WebBook, providing a characteristic fingerprint for the compound.[5][6]

Precise NMR chemical shifts and coupling constants can be sensitive to solvent, concentration, and temperature. Researchers should consult specialized literature for detailed spectral assignments under specific experimental conditions.

Experimental Protocols

This compound is primarily used as a precursor to other organophosphorus compounds.[1] The following sections detail common experimental procedures involving its synthesis and derivatization.

Synthesis of this compound via Reduction of Dichlorothis compound

One of the most common laboratory methods for preparing this compound is the reduction of dichlorothis compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Reaction: LiAlH₄ + 2C₆H₅PCl₂ → 2C₆H₅PH₂ + Li⁺ + Al³⁺ + 4Cl⁻[1]

Protocol:

-

Preparation: A three-necked flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen line. The entire apparatus must be thoroughly dried and flushed with dry nitrogen to ensure an inert atmosphere, preventing oxidation of the phosphine product.[1]

-

Reaction Setup: A solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether is placed in the reaction flask.

-

Addition of Precursor: Dichlorothis compound is dissolved in anhydrous diethyl ether and placed in the dropping funnel. This solution is added dropwise to the stirred LiAlH₄ suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Time: After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion.

-

Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of water or an aqueous solution of a mild acid to decompose the excess LiAlH₄. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

-

Isolation: The resulting slurry is filtered to remove the inorganic salts. The ether layer is separated, and the aqueous layer is extracted with additional diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.

Synthesis of Bis(2-cyanoethyl)this compound

This compound serves as a key intermediate in the synthesis of more complex phosphines. An example is its base-catalyzed addition to acrylonitrile to form bis(2-cyanoethyl)this compound, a precursor for phosphorinanone heterocycles.[1][7]

Protocol:

-

Safety: this compound is extremely air-sensitive and has a strong, unpleasant odor. This procedure must be conducted under a nitrogen atmosphere in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[7]

-

Reaction Setup: In a 250-mL, three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add this compound (50.0 g, 0.454 mole), acetonitrile (50 mL), and 10 N potassium hydroxide (10 mL).[7]

-

Addition of Acrylonitrile: Cool the flask in an ice-water bath. Add acrylonitrile (50.0 g, 0.943 mole) dropwise from the dropping funnel over 45–60 minutes, ensuring the reaction temperature does not exceed 35°C.[7]

-

Reaction Completion: After the addition, continue stirring the solution at room temperature for an additional 2.5 hours.[7]

-

Crystallization and Isolation: Dilute the reaction mixture with ethanol (100 mL) and chill to 0°C to induce crystallization. Filter the resulting heavy slurry, wash the crystalline product with cold ethanol (200 mL), and dry under vacuum to yield bis(2-cyanoethyl)this compound.[7]

Role in Synthetic Chemistry and Drug Development

While not typically a component of final drug molecules, this compound and its derivatives are critical in pharmaceutical synthesis. Their primary role is as ligands for transition metal catalysts used in cross-coupling reactions, which are fundamental for the construction of the carbon-carbon and carbon-heteroatom bonds that form the backbone of many active pharmaceutical ingredients (APIs).[8]

Phosphine ligands, by coordinating to a metal center (e.g., palladium, nickel), modulate its electronic properties and steric environment, thereby controlling the catalyst's activity, stability, and selectivity.[8][9] this compound itself can act as a simple ligand, but more often it serves as a starting material for the synthesis of more elaborate phosphine ligands, including important classes of chiral ligands used in asymmetric catalysis to produce enantiomerically pure drugs.[6]

Logical Workflow: this compound as a Precursor to Advanced Ligands

The following diagram illustrates the logical progression from a simple starting material to this compound, which then serves as a building block for more complex, high-performance ligands used in catalysis.

Caption: Workflow from a common precursor to advanced ligands for pharmaceutical applications.

Experimental Workflow: Synthesis of this compound

The diagram below outlines the key steps and considerations in the laboratory synthesis of this compound from dichlorothis compound.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Catalytic Cycle Involving a Phosphine Ligand

Phosphine ligands are integral to many catalytic cycles. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a prime example where a phosphine ligand (represented here generically as PR₃, for which this compound is a simple case) is essential for catalytic activity.

Caption: Simplified Suzuki-Miyaura cycle showing key steps where phosphine ligands (L) stabilize the palladium center.

References

- 1. uro.hmc.edu [uro.hmc.edu]

- 2. ionicviper.org [ionicviper.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bdmaee.net [bdmaee.net]

- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data analysis of phenylphosphine (NMR, IR, Mass Spec).

An in-depth guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of phenylphosphine.

This compound (C₆H₅PH₂), a primary phosphine, is a key organophosphorus compound utilized in the synthesis of various ligands, catalysts, and pharmaceutical intermediates. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the NMR, IR, and Mass Spectrometric data of this compound, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments. Due to its air-sensitive nature, proper handling techniques are crucial for obtaining high-quality spectra.

Data Summary

The following tables summarize the key ¹H, ¹³C, and ³¹P NMR spectroscopic data for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~7.5 - 7.2 | Multiplet | - | Phenyl protons (C₆H₅) |

| ~4.0 | Doublet of Triplets | ¹J(P,H) ≈ 200 Hz, ³J(H,H) ≈ 7 Hz | Phosphino protons (PH₂) |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Coupling Constant (J) (Hz) | Assignment |

| ~137 | ¹J(P,C) ≈ 12 Hz | C1 (ipso-carbon) |

| ~132 | ³J(P,C) ≈ 7 Hz | C2, C6 (ortho-carbons) |

| ~129 | ⁴J(P,C) ≈ 1 Hz | C4 (para-carbon) |

| ~128 | ²J(P,C) ≈ 18 Hz | C3, C5 (meta-carbons) |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Table 3: ³¹P NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -122.0 | Triplet | ¹J(P,H) ≈ 200 Hz |

Experimental Protocol: NMR Spectroscopy of this compound

Given that this compound is pyrophoric and readily oxidizes in air, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1][2][3]

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, C₆D₆), dried and degassed

-

5 mm NMR tube with a J. Young valve or a standard NMR tube with a septum and parafilm

-

Gastight syringe

-

Schlenk line or glovebox

Procedure:

-

Sample Preparation:

-

In a glovebox or on a Schlenk line, add approximately 0.5 mL of the deuterated solvent to a clean, dry NMR tube.

-

Using a gastight syringe, carefully transfer a small amount of this compound (typically 5-20 mg for ¹H NMR, and 20-50 mg for ¹³C NMR) into the NMR tube.[4]

-

Seal the NMR tube with the J. Young valve or a septum, ensuring an airtight seal. If using a septum, wrap the top of the tube with parafilm for extra security.

-

-

Data Acquisition:

-

Carefully transport the sealed NMR tube to the NMR spectrometer.

-

Insert the sample into the spinner turbine and place it in the magnet.

-

Acquire the ¹H, ¹³C, and ³¹P NMR spectra using standard instrument parameters. For ³¹P NMR, proton decoupling is typically used to simplify the spectrum, although a proton-coupled spectrum is necessary to observe the triplet splitting.[5]

-

Experimental workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the P-H and phenyl group vibrations.

Data Summary

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060 | C-H stretch (aromatic) | Medium |

| ~2290 | P-H stretch | Medium |

| ~1580, 1480, 1435 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1100 | P-Ph stretch | Medium |

| ~975, 840 | P-H bend | Medium |

| ~740, 690 | C-H out-of-plane bend (aromatic) | Strong |

Experimental Protocol: FTIR Spectroscopy of this compound

This compound can be analyzed as a neat liquid between salt plates or using an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

This compound

-

FTIR spectrometer

-

Salt plates (e.g., KBr, NaCl) or ATR accessory

-

Pasteur pipette

-

Inert atmosphere (optional, for prolonged measurements)

Procedure (Neat Liquid):

-

In a fume hood, place a small drop of this compound onto one salt plate using a Pasteur pipette.[6]

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the salt plates thoroughly with a suitable dry solvent (e.g., hexane, followed by acetone) immediately after use.

Logical relationship for interpreting this compound's IR spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Data Summary

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

Table 5: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Ion Formula | Identity |

| 110 | [C₆H₇P]⁺• | Molecular Ion (M⁺•) |

| 109 | [C₆H₆P]⁺ | [M-H]⁺ |

| 78 | [C₆H₆]⁺• | Benzene radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 51 | [C₄H₃]⁺ | Cyclobutadienyl cation fragment |

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

Instrumentation:

-

A mass spectrometer equipped with an Electron Impact (EI) source.[7][8]

-

Direct insertion probe or a gas chromatography (GC) inlet.

Procedure:

-

Sample Introduction:

-

For a direct insertion probe, a small amount of this compound is placed in a capillary tube, which is then inserted into the probe.

-

For GC-MS, a dilute solution of this compound in a volatile solvent is injected into the GC.

-

-

Ionization:

-

The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[7]

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated.

-

Proposed fragmentation pathway of this compound in EI-MS.

This guide provides a foundational understanding of the key spectroscopic data for this compound. For more detailed analysis or for studying derivatives and reaction products, further two-dimensional NMR experiments and high-resolution mass spectrometry may be required. Always consult safety data sheets and handle this compound with appropriate precautions in a well-ventilated fume hood or glovebox.

References

- 1. spectrabase.com [spectrabase.com]

- 2. mdpi.com [mdpi.com]

- 3. Trithis compound(603-35-0) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. Phosphine, triphenyl- [webbook.nist.gov]

The Dual Nature of Phenylphosphine: A Technical Guide to its Reactivity with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylphosphine (PhPH₂) is a primary phosphine that serves as a versatile building block in organophosphorus chemistry. Its reactivity is characterized by the nucleophilic nature of the phosphorus atom and the ability of the P-H bonds to participate in addition reactions. This technical guide provides an in-depth exploration of the reactivity of this compound with a diverse range of electrophiles and nucleophiles. It aims to be a comprehensive resource for researchers, scientists, and drug development professionals by summarizing quantitative data, providing detailed experimental protocols for key reactions, and illustrating reaction pathways and workflows through detailed diagrams. Understanding the reactivity of this compound is crucial for the synthesis of a wide array of organophosphorus compounds, including ligands for catalysis, intermediates for drug discovery, and functional materials.

Introduction

This compound, the phosphorus analogue of aniline, is a highly reactive and oxidizable colorless liquid with a characteristic penetrating odor. Its synthetic utility stems from the presence of a lone pair of electrons on the phosphorus atom, making it a potent nucleophile, and two reactive P-H bonds that can readily undergo addition reactions across unsaturated bonds or participate in condensation reactions. This dual reactivity allows for the synthesis of a wide variety of secondary and tertiary phosphines, as well as other functionalized organophosphorus compounds. This guide will systematically explore the reactions of this compound with key classes of electrophiles and nucleophiles, providing practical insights for its application in a research and development setting.

Reactivity with Electrophiles

The lone pair of electrons on the phosphorus atom in this compound makes it a strong nucleophile, readily attacking electron-deficient centers. This section details its reactions with various electrophiles.

Alkyl Halides: Synthesis of Secondary and Tertiary Phosphines

This compound reacts with primary and secondary alkyl halides via a nucleophilic substitution (SN2) mechanism to form secondary and tertiary phosphines. The reaction proceeds by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, displacing the halide ion. The reaction is typically carried out in a non-polar solvent like benzene or toluene.[1]

Reaction Workflow: Alkylation of this compound

Caption: Stepwise alkylation of this compound to yield secondary and tertiary phosphines.

Table 1: Alkylation of this compound and its Derivatives

| This compound Derivative | Alkyl Halide | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| This compound-borane | γ-iodo-α-amino ester | Cs₂CO₃ | PTC | - | Secondary phosphine-borane amino acid derivative | - | [2] |

| Phenyl-H-phosphinic acid | Ethyl iodide | Triethylamine | - | 80 (MW) | Ethyl phenyl-H-phosphinate | 97 | [3] |

| Phenyl-H-phosphinic acid | n-Propyl bromide | Triethylamine | - | 80 (MW) | n-Propyl phenyl-H-phosphinate | 85 | [3] |

| Phenyl-H-phosphinic acid | Isopropyl bromide | Triethylamine | - | 80 (MW) | Isopropyl phenyl-H-phosphinate | 76 | [3] |

| Phenyl-H-phosphinic acid | n-Butyl bromide | Triethylamine | - | 80 (MW) | n-Butyl phenyl-H-phosphinate | 92 | [3] |

Experimental Protocol: Synthesis of Secondary Phosphine-borane Amino Acid Derivatives [2]

The stereoselective synthesis of secondary phosphine-borane amino acid derivatives can be achieved by the alkylation of this compound-borane with γ-iodo-α-amino ester reagents. The reaction is conducted under phase-transfer catalysis (PTC) conditions in the presence of cesium carbonate (Cs₂CO₃) as the base.

Carbonyl Compounds: Addition and Condensation Reactions

This compound reacts with aldehydes and ketones, although these reactions are less common than those involving tertiary phosphines like trithis compound in the Wittig reaction. The P-H bonds of this compound can add across the carbonyl group, particularly under acidic or basic conditions, to form α-hydroxyphosphines. With formaldehyde, this compound can undergo a hydroxymethylation reaction.

Reaction Pathway: this compound with Aldehydes/Ketones

Caption: Addition of this compound to carbonyl compounds.

Michael Acceptors: Conjugate Addition Reactions

This compound readily undergoes conjugate addition (Michael addition) to α,β-unsaturated compounds such as acrylonitrile, acrylates, and chalcones. This reaction is typically base-catalyzed and leads to the formation of β-phosphinoyl compounds. The high reactivity of this compound allows for the double addition of both P-H bonds.

Table 2: Michael Addition of this compound to Acrylonitrile

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| This compound | Acrylonitrile | 10 N KOH | Acetonitrile | < 35 | Bis(2-cyanoethyl)this compound | 80-93 | [4] |

Experimental Protocol: Synthesis of Bis(2-cyanoethyl)this compound [4]

To a 250-mL, three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add this compound (50.0 g, 0.454 mole), 50 mL of acetonitrile, and 10 mL of 10 N potassium hydroxide. Cool the flask in an ice-water bath. Add acrylonitrile (50.0 g, 0.943 mole) dropwise with stirring over 45-60 minutes, maintaining the temperature below 35 °C. After the addition, stir the solution at room temperature for an additional 2.5 hours. Dilute the reaction mixture with 100 mL of ethanol and chill to 0 °C to induce crystallization. Filter the resulting slurry, wash the crystalline product with 200 mL of cold ethanol, and dry under vacuum at 60 °C to yield 74–84 g (76–86%) of bis(2-cyanoethyl)this compound. An additional 5-9 g can be recovered from the filtrate, bringing the total yield to 80-93%.

Logical Flow: Michael Addition and Subsequent Cyclization

Caption: Synthesis of bis(2-cyanoethyl)this compound and its subsequent cyclization.

Epoxides

Similar to other nucleophiles, this compound can open epoxide rings. The reaction typically occurs via an SN2 mechanism, with the phosphorus atom attacking one of the electrophilic carbon atoms of the epoxide, leading to the formation of a β-hydroxyphosphine.

Acyl Halides

This compound can react with acyl halides to form acylphosphines. However, due to the presence of two P-H bonds, further reactions can occur, potentially leading to more complex products. The initial reaction involves the nucleophilic attack of the phosphorus on the carbonyl carbon of the acyl halide.

Reactivity with Nucleophiles (as a Precursor)

While this compound itself is primarily a nucleophile, its derivatives can act as electrophiles. For instance, after reaction with an alkyl halide to form a secondary phosphine, deprotonation can generate a phosphide anion, which is a potent nucleophile.

Hydrophosphination of Alkenes and Alkynes

The P-H bonds of this compound can add across carbon-carbon double and triple bonds in a reaction known as hydrophosphination. This reaction can be initiated by radicals, bases, or transition metal catalysts. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is dependent on the reaction conditions and the substrate. For instance, the hydrophosphination of styrenes catalyzed by Ni and Pd complexes yields the anti-Markovnikov product with high selectivity.[5][6][7]

Table 3: Hydrophosphination of Unsaturated Compounds with this compound

| Substrate | Catalyst/Conditions | Product | Yield (%) | Selectivity | Reference |

| Styrene | Yb(II) and Sm(II) complexes | Mono- and di-addition products | High | 100% anti-Markovnikov (mono-addition) | [6] |

| Diphenylacetylene | Ti-catalyst | Cyclic phospholanes | Low | - | [8] |

| Styrene | Ti-catalyst, irradiation | Anti-Markovnikov product | - | Exclusive | [7] |

Experimental Workflow: Catalytic Hydrophosphination

Caption: General workflow for a catalytic hydrophosphination reaction.

This compound as a Reducing Agent

This compound and its derivatives can act as reducing agents, for example, in the reduction of disulfides to thiols. This reactivity is analogous to that of other phosphines like trithis compound.[9] The driving force for this reaction is the formation of a stable phosphorus(V) species, such as a phosphine oxide.

Reaction Mechanism: Disulfide Reduction

Caption: Proposed mechanism for the reduction of disulfides by this compound.

Conclusion

This compound is a valuable and highly reactive reagent in organic synthesis. Its nucleophilic character allows for the straightforward synthesis of secondary and tertiary phosphines through reactions with alkyl halides and conjugate additions to Michael acceptors. Furthermore, the reactivity of its P-H bonds enables hydrophosphination reactions, providing access to a diverse range of organophosphorus compounds. The detailed protocols and quantitative data presented in this guide are intended to facilitate the practical application of this compound in various research and development endeavors, from ligand synthesis to the construction of complex molecules for pharmaceutical and materials science applications. Careful handling is required due to its reactivity and toxicity, but with appropriate precautions, this compound is an indispensable tool for the modern synthetic chemist.

References

- 1. benchchem.com [benchchem.com]

- 2. "An Infrared Investigation of Trithis compound, Trithis compound Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 3. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]

- 4. Appel Reaction [organic-chemistry.org]

- 5. Catalytic hydrophosphination of styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly active, chemo- and regioselective Yb(II) and Sm(II) catalysts for the hydrophosphination of styrene with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. This compound [webbook.nist.gov]

Thermal Stability and Decomposition Pathways of Phenylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of phenylphosphine (C₆H₅PH₂). Due to a notable scarcity of detailed experimental and computational data specifically for this compound in publicly accessible scientific literature, this document leverages data from analogous compounds—namely phosphine (PH₃) and trithis compound (PPh₃)—to infer potential thermal behaviors and decomposition mechanisms. The guide outlines the standard experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), that are essential for a thorough investigation of this compound's thermal properties. Furthermore, hypothetical decomposition pathways for this compound are proposed based on established principles of organophosphorus chemistry. This guide is intended to serve as a foundational resource for researchers, highlighting the existing knowledge gaps and providing a framework for future experimental and computational studies.

Introduction

This compound is a primary organophosphine that serves as a vital precursor in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry. Despite its utility, detailed information regarding its thermal stability and decomposition mechanisms is sparse. Understanding these properties is critical for ensuring safe handling, storage, and for predicting potential degradation products in various applications, including in the context of drug development where organophosphorus compounds can be key intermediates or components. This guide aims to consolidate the available information and provide a structured approach for further investigation.

General Thermal Properties of this compound

This compound is known to be a thermally sensitive and highly reactive compound. General observations from safety and regulatory literature indicate the following:

-

Decomposition on Heating: The substance decomposes upon heating, leading to the formation of toxic fumes which include phosphorus oxides and phosphine (PH₃)[1].

-

Pyrophoric Nature: this compound is pyrophoric and can ignite spontaneously in the presence of air[2]. This reactivity is a significant consideration for its handling and storage.

-

Formation at Elevated Temperatures: It has been noted that this compound may be generated when phenylphosphinates, which are used as catalysts and antioxidants, are heated to temperatures exceeding 200°C[2].

Thermal Analysis of Analogous Compounds

In the absence of specific data for this compound, examining the thermal behavior of phosphine and trithis compound provides valuable context.

Phosphine (PH₃)

Phosphine, the simplest phosphorus hydride, undergoes thermal decomposition through the homolytic fission of the P-H bond. Computational studies suggest that without the influence of radiation or reactive species, phosphine is thermally stable at temperatures below 100 K. The dissociation reaction becomes more significant than the recombination reaction at temperatures above 900 K[3][4]. The thermal decomposition of phosphine is a first-order reaction[5].

Trithis compound (PPh₃)

Trithis compound is a solid at room temperature and its thermal decomposition has been studied more extensively.

| Parameter | Value | Method | Reference |

| Decomposition Temperature | Complete at 263 °C | TGA | [6] |

| Melting Point | 82 °C | DSC | [6] |

Table 1: Thermal Properties of Trithis compound

Proposed Decomposition Pathways for this compound

Based on the chemistry of phosphines and general principles of thermal decomposition, two primary hypothetical pathways for this compound are proposed. These pathways are likely to be initiated by the cleavage of the weakest bonds in the molecule, the P-H and P-C bonds.

Pathway A: P-H Bond Fission

This pathway is initiated by the homolytic cleavage of a P-H bond, which is generally weaker than the P-C bond in phosphines.

Caption: Proposed P-H bond fission pathway for this compound decomposition.

Pathway B: P-C Bond Fission

Alternatively, the cleavage of the P-C bond can initiate the decomposition, leading to the formation of a phenyl radical and a phosphino radical.

Caption: Proposed P-C bond fission pathway for this compound decomposition.

Experimental Protocols for Thermal Analysis

A thorough investigation into the thermal stability of this compound would require a combination of thermoanalytical techniques. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is a primary technique for determining decomposition temperatures.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting and glass transitions, as well as the enthalpy of reactions.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).